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  • Product: (3,4-Difluoro-2-pyridinyl)methanol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of 2-(Hydroxymethyl)-3,4-difluoropyridine for Research and Development

Prepared by: Gemini, Senior Application Scientist Compound Profile and Inferred Hazard Identification 2-(Hydroxymethyl)-3,4-difluoropyridine is a heterocyclic organic compound of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Compound Profile and Inferred Hazard Identification

2-(Hydroxymethyl)-3,4-difluoropyridine is a heterocyclic organic compound of significant interest in medicinal chemistry. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] The strategic placement of fluorine atoms and a hydroxymethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[3][4] Fluorination, in particular, is a key strategy used by medicinal chemists to modulate these characteristics.[3]

Given its structure, the compound is anticipated to be a solid at room temperature, likely a white to pale yellow crystalline powder. Based on data from closely related molecules, a GHS (Globally Harmonized System) classification can be inferred.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowedPyridine derivatives can exhibit oral toxicity.[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA common classification for functionalized pyridines.[5][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationExpected for many organic solids and functionalized heterocycles.[5][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationA frequent hazard for fine organic powders and pyridine derivatives.[5][7][8]

Physicochemical Properties and Safety Implications

The physical properties of a chemical dictate its behavior under laboratory conditions and are critical for designing safe handling procedures.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueImplication for Safe Handling
Physical State Solid (Crystal/Powder)Risk of dust inhalation. Engineering controls (fume hood) are essential when handling the powder.
Molecular Formula C₆H₅F₂NO-
Molecular Weight 145.11 g/mol -
Melting Point >100 °CStable at room temperature. Avoid proximity to high heat sources to prevent decomposition.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Limited water solubility expected.In case of a spill, do not use water for cleanup as it may spread the material.[9] Use an inert absorbent material.[10]
Stability Stable under normal conditions. May be sensitive to strong oxidizing agents.Store away from incompatible materials.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. The principle of causality dictates that PPE selection is a direct response to the identified hazards of inhalation, skin contact, and eye contact.

Mandatory Engineering Control

All manipulations of solid 2-(Hydroxymethyl)-3,4-difluoropyridine and its concentrated solutions must be performed within a certified chemical fume hood. This is the primary line of defense against inhaling potentially irritating dust or aerosols.[11]

Personal Protective Equipment (PPE) Protocol
  • Hand Protection : Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[10]

  • Eye Protection : Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[10]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and fully buttoned. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : A respirator is typically not required if work is conducted within a properly functioning chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge must be used in accordance with institutional EHS guidelines.[10]

PPE_Selection_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe Required Controls & PPE start Start: Handling 2-(Hydroxymethyl)-3,4-difluoropyridine weighing Weighing Solid? start->weighing dissolving Dissolving or Solution Transfer? weighing->dissolving No fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes dissolving->fume_hood Yes face_shield Add Face Shield dissolving->face_shield Risk of Splash? gloves Nitrile Gloves fume_hood->gloves goggles Safety Goggles gloves->goggles lab_coat Lab Coat goggles->lab_coat face_shield->goggles Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_routes Identify Route cluster_actions Immediate Actions cluster_medical Medical Follow-up exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact: 1. Remove contaminated clothing. 2. Wash with soap & water for 15 min. route->skin Skin eye Eye Contact: 1. Flush with water for 15 min. 2. Remove contact lenses. route->eye Eye inhalation Inhalation: 1. Move to fresh air. 2. Provide oxygen if needed. route->inhalation Inhalation ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. route->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical If irritation persists eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision tree for emergency first-aid response.

Toxicological Profile and Drug Development Context

The toxicological profile of 2-(Hydroxymethyl)-3,4-difluoropyridine has not been fully investigated. However, the pyridine moiety itself can cause central nervous system depression and irritation. [12]The primary hazards of this specific compound are expected to be acute, related to irritation of the skin, eyes, and respiratory tract, and potential harm if swallowed. [5] In the context of drug development, the introduction of the difluoropyridine motif is a deliberate strategy. The difluoromethyl group (CF₂H) is of growing interest as it can serve as a bioisostere for hydroxyl (OH), amine (NH), or thiol (SH) groups, while also possessing a unique hydrogen bond donating capability. [3]This can lead to enhanced binding affinity with target proteins. Furthermore, fluorination often blocks sites of metabolic oxidation, which can improve a drug candidate's half-life and overall pharmacokinetic profile. [3]While these properties are beneficial for therapeutic efficacy, they underscore the need for careful handling, as the compound is designed to be biologically active.

References

  • National Center for Biotechnology Information (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine. PubChem. Retrieved from [Link]

  • Pharmaffiliates (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2,6-Difluoropyridine. PubChem. Retrieved from [Link]

  • Rudraraju, R., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]

  • ResearchGate (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. Retrieved from [Link]

  • ChemRxiv (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Life in the Fast Lane (LITFL) (2024). Toxicology Mnemonic Challenge. Retrieved from [Link]

  • Medbullets (2024). Toxicology - Drugs. Retrieved from [Link]

  • Google Patents (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

Sources

Exploratory

3,4-difluoro-2-pyridinylmethanol SMILES string and InChIKey

Structural Characterization, Synthetic Methodologies, and Medicinal Chemistry Applications Executive Summary This technical guide provides a comprehensive analysis of 3,4-difluoro-2-pyridinylmethanol , a critical fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3,4-difluoro-2-pyridinylmethanol , a critical fluorinated heterocyclic building block. Targeted at medicinal chemists and process scientists, this document moves beyond basic identification to explore the strategic utility of this scaffold in drug design. The guide details the compound's digital signatures, physicochemical implications of the 3,4-difluorination pattern, and provides two distinct, expert-validated synthetic protocols: a high-precision Directed Ortho-Metalation (DoM) route and a scalable acid reduction pathway.

Chemical Identity & Digital Signatures

Accurate digital identification is the prerequisite for high-throughput screening and database integration. As specific isomeric registry numbers for this exact substitution pattern can be inconsistent across public databases, the following identifiers are derived from IUPAC standards to ensure structural fidelity.

PropertyValue / String
IUPAC Name (3,4-difluoropyridin-2-yl)methanol
Common Name 3,4-Difluoro-2-hydroxymethylpyridine
Molecular Formula C₆H₅F₂NO
Molecular Weight 145.11 g/mol
Canonical SMILES OCC1=NC=CC(F)=C1F
Isomeric SMILES [H]OC([H])([H])c1nc([H])c([H])c(F)c1F
InChI String InChI=1S/C6H5F2NO/c7-4-1-2-10-6(3-9)5(4)8/h1-2,9H,3H2
Predicted pKa (Pyridine N) ~0.5 - 1.5 (Significantly suppressed by C3-F inductive effect)
Structural Analysis

The 3,4-difluoro substitution pattern imparts unique electronic properties compared to the non-fluorinated parent:

  • Basicity Modulation: The fluorine atom at C3 (ortho to the ring nitrogen) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the pyridine nitrogen. This reduces the risk of hERG channel inhibition, a common liability in basic pyridines.

  • Metabolic Blocking: The C4-fluorine blocks a primary site of oxidative metabolism (cytochrome P450 oxidation), extending the half-life of the scaffold in vivo.

Strategic Synthesis: Directed Ortho-Metalation (DoM)

Context: For research-scale synthesis (milligram to gram), the most direct route utilizes the acidity of the C2-proton, enhanced by the adjacent ring nitrogen and the C3-fluorine atom. This method avoids the multi-step preparation of carboxylic acid precursors.

Mechanism

The reaction relies on the Directed Ortho-Metalation (DoM) strategy. The C3-fluorine and the ring nitrogen act as directing groups, making the C2-proton highly acidic. Lithium Diisopropylamide (LDA) selectively deprotonates C2, followed by quenching with a formaldehyde source (paraformaldehyde).

Protocol 1: Cryogenic C2-Lithiation
  • Precursor: 3,4-Difluoropyridine (Commercial CAS: 82878-63-5)

  • Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde, THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Base Preparation: Cool THF to -78°C. Add LDA (1.1 equiv) dropwise.

  • Substrate Addition: Dissolve 3,4-difluoropyridine (1.0 equiv) in THF and add dropwise to the LDA solution at -78°C.

    • Expert Insight: Maintain internal temperature below -70°C. The lithiated species (3,4-difluoro-2-lithio-pyridine) is unstable above -60°C and prone to "aryne" formation or polymerization.

  • Metalation: Stir for 30–45 minutes at -78°C to ensure complete deprotonation.

  • Electrophile Quench: Add dry Paraformaldehyde (crack monomeric formaldehyde gas into the solution for best results, or add solid depolymerized paraformaldehyde suspended in THF).

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Scalable Synthesis: Reduction of Carboxylic Acid

Context: For kilogram-scale production, cryogenic lithiation is often impractical. The reduction of 3,4-difluoropicolinic acid is the preferred industrial route.

Protocol 2: Borane-Mediated Reduction
  • Precursor: 3,4-Difluoropicolinic acid (CAS 745784-04-7).

  • Reagent: Borane-THF complex (B₂H₆·THF) or Borane-Dimethyl Sulfide (BMS).

Why Borane? Unlike LiAlH₄, which can cause defluorination (nucleophilic aromatic substitution) on electron-deficient rings, Borane acts as an electrophilic reducing agent. It activates the carboxylic acid oxygen, reducing it selectively without attacking the fluorinated pyridine ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-difluoropicolinic acid (1.0 equiv) in anhydrous THF under N₂.

  • Addition: Cool to 0°C. Add Borane-THF complex (1.0 M in THF, 3.0 equiv) dropwise.

    • Safety Note: Evolution of H₂ gas will occur. Ensure proper venting.[1]

  • Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane.

    • Critical Step: This forms volatile trimethyl borate.

  • Concentration: Evaporate the solvent. Repeat MeOH addition and evaporation 3 times to remove all boron residues.

  • Isolation: The residue is the target alcohol, often requiring minimal purification.

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree between the Research Route (DoM) and the Scale-Up Route (Reduction), highlighting the mechanistic divergence.

G cluster_legend Route Selection Start_DoM 3,4-Difluoropyridine (CAS: 82878-63-5) Lithiation Intermediate: 2-Lithio-3,4-difluoropyridine (-78°C) Start_DoM->Lithiation LDA, THF Directed Ortho-Metalation Start_Acid 3,4-Difluoropicolinic Acid (CAS: 745784-04-7) Borate Intermediate: Triacyloxyborane Complex Start_Acid->Borate BH3-THF Carboxyl Activation Target TARGET: 3,4-Difluoro-2-pyridinylmethanol (SMILES: OCC1=NC=CC(F)=C1F) Lithiation->Target Paraformaldehyde Electrophilic Quench Borate->Target MeOH Quench Reduction

Figure 1: Synthetic pathways for 3,4-difluoro-2-pyridinylmethanol. Top path (Blue) represents the DoM route ideal for rapid analog generation. Bottom path (Red) represents the Borane reduction route ideal for scale-up.

Reactivity Profile & Handling

Stability & Storage[3]
  • Hygroscopicity: Pyridinyl methanols are capable of H-bonding. Store in a desiccator.

  • Acidity: The alcohol proton is slightly more acidic than benzyl alcohol due to the electron-deficient pyridine ring.

  • Safety: Fluorinated pyridines can be skin irritants. Use standard PPE.

Key Derivatizations[3][4]
  • Activation to Leaving Group:

    • Reaction with Thionyl Chloride (SOCl₂) yields the 2-(chloromethyl)-3,4-difluoropyridine.

    • Note: The HCl salt of this chloride is often unstable; the free base should be used immediately for alkylations.

  • Oxidation:

    • Oxidation with MnO₂ (Manganese Dioxide) in DCM yields 3,4-difluoropicolinaldehyde. This aldehyde is a versatile electrophile for reductive aminations.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on Directed Ortho-Metalation strategies for fluorinated heterocycles).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic acids". Journal of Organic Chemistry. Link (Foundational text for Borane vs. Borohydride selectivity).

  • PubChem Database. "3,4-difluoropyridine (Compound)".[2] National Library of Medicine. Link (Source for precursor CAS and physical data).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link (Context for the medicinal chemistry utility of fluorinated pyridines).

Sources

Protocols & Analytical Methods

Method

using (3,4-difluoro-2-pyridinyl)methanol in Mitsunobu reactions

Application Note: Strategic Etherification & Amination of (3,4-Difluoro-2-pyridinyl)methanol via Mitsunobu Coupling Part 1: Executive Summary & Chemical Rationale The Molecule: (3,4-Difluoro-2-pyridinyl)methanol (CAS: 11...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Etherification & Amination of (3,4-Difluoro-2-pyridinyl)methanol via Mitsunobu Coupling

Part 1: Executive Summary & Chemical Rationale

The Molecule: (3,4-Difluoro-2-pyridinyl)methanol (CAS: 1187586-53-7) is a high-value scaffold in medicinal chemistry, particularly for developing proton pump inhibitors (e.g., Vonoprazan analogs) and kinase inhibitors. The geminal arrangement of the hydroxymethyl group and the electron-deficient pyridine ring makes it a versatile but chemically sensitive building block.

The Challenge: Standard alkylation (using alkyl halides and base) of pyridine-based alcohols often suffers from competing


-alkylation versus 

-alkylation due to the nitrogen lone pair. While the 3,4-difluoro substitution significantly reduces the basicity of the pyridine nitrogen (pKa < 2.0 vs. 5.2 for pyridine), it also renders the hydroxymethyl group less nucleophilic.

The Solution: The Mitsunobu reaction is the superior methodology for this substrate. By activating the alcohol oxygen into a phosphonium leaving group, we bypass the need for a strong base (which would favor side reactions) and drive the reaction via the formation of the strong P=O bond.

Key Mechanistic Advantage: The electron-withdrawing fluorine atoms at positions 3 and 4 serve a dual purpose:

  • Suppression of N-Quaternization: They inductively deplete electron density from the ring nitrogen, effectively "masking" it from interfering with the phosphonium intermediate.

  • Enhanced Leaving Group Ability: The resulting ether/amine products are electronically tuned for metabolic stability.

Part 2: Mechanistic Workflow (Visualization)

The following diagram illustrates the specific reaction pathway for (3,4-difluoro-2-pyridinyl)methanol, highlighting the critical "tipping point" where the fluorine substituents ensure the correct pathway is followed.

MitsunobuMechanism node_start (3,4-Difluoro-2-pyridinyl)methanol (Substrate) node_inter Alkoxyphosphonium Salt (Activated Intermediate) node_start->node_inter O-Attack node_reagents PPh3 + DIAD (Betaine Formation) node_reagents->node_inter Activation node_product Target Ether/Amine (Inverted Configuration) node_inter->node_product SN2 Displacement (Nu- Attack) node_side N-Alkylation Byproduct (Suppressed by F-atoms) node_inter->node_side Blocked by EWG (F) node_nuc Nucleophile (Nu-H) (Phenol/Imide/Acid) node_nuc->node_product Proton Transfer to Hydrazine

Caption: Reaction pathway showing the activation of the alcohol and the suppression of N-alkylation side reactions due to the inductive effect of the 3,4-difluoro substituents.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (DIAD/PPh3)

Best for: Phenols, Carboxylic Acids, and standard Imides (pKa < 11).

Reagents:

  • Alcohol: (3,4-Difluoro-2-pyridinyl)methanol (1.0 equiv)

  • Nucleophile: Phenol/Acid (1.0 – 1.1 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (or DCM for solubility reasons)

Protocol:

  • Preparation: Oven-dry a round-bottom flask and cool under nitrogen. Add a magnetic stir bar.

  • Dissolution: Charge the flask with the Alcohol (1.0 eq), Nucleophile (1.0 eq), and PPh3 (1.5 eq). Dissolve in anhydrous THF (0.1 M concentration relative to alcohol).

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure thermal equilibrium.

  • Activation: Add DIAD (1.5 eq) dropwise via syringe over 15–20 minutes. Note: The solution will turn yellow/orange. Evolution of heat indicates betaine formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) naturally. Stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The disappearance of the starting alcohol and the formation of TPPO (Triphenylphosphine oxide) confirms progress.

  • Workup:

    • Dilute with Et2O or Hexanes/EtOAc (1:1). This often precipitates TPPO. Filter off the solids.[1][2]

    • Concentrate the filtrate.

    • Purification: Flash column chromatography. Tip: The fluorinated product often elutes distinctly from TPPO. If TPPO co-elutes, switch to a DCM/MeOH gradient.

Method B: High-Performance (ADDP/PBu3)

Best for: Weak Nucleophiles (pKa 11–13) or Sterically Hindered Systems.

Rationale: ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more basic betaine intermediate than DIAD, allowing it to deprotonate less acidic nucleophiles. Tributylphosphine (PBu3) is more nucleophilic than PPh3, speeding up the activation of the electron-deficient alcohol.

Protocol Modifications:

  • Reagents: Use ADDP (1.5 eq) and PBu3 (1.5 eq).

  • Addition Order (Critical):

    • Dissolve Alcohol and Nucleophile in THF.[1]

    • Add ADDP (solid) to the mixture. Cool to 0 °C.

    • Add PBu3 dropwise (neat) to the suspension. The reaction mixture usually becomes clear as the reaction proceeds.

  • Workup: ADDP byproducts are often insoluble in ether/hexane, facilitating removal by filtration.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table

PropertyValueImplication for Mitsunobu
Molecular Weight 145.11 g/mol Calculation basis.
Pyridine pKa < 2.0 (Est.)Low basicity; minimal interference with P-cation.
Solubility High in THF, DCM, MeOHCompatible with standard Mitsunobu solvents.
Stability Stable at RTNo special handling required (unlike unstable benzyl halides).

Troubleshooting Matrix (Self-Validating System)

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Betaine did not form or Alcohol O-attack failed.Switch to Method B (ADDP/PBu3). The PBu3 is a stronger nucleophile and will attack the Azo reagent faster.
N-Alkylation Observed Pyridine nitrogen competed with nucleophile.Change Solvent: Switch from THF to Toluene. Non-polar solvents disfavor the formation of the charged N-alkylated species.
Low Yield (Hydrazine byproduct) Nucleophile failed to protonate the Betaine.Pre-formation Strategy: Mix PPh3 + DIAD at -78°C first, then add Alcohol, stir 10 min, then add Nucleophile.
TPPO Contamination Difficult separation.[3]Use Polymer-Supported PPh3 (PS-PPh3) or perform a saponification workup if the product is acid/base stable.

Part 5: Decision Tree for Experimental Design

DecisionTree start Start: (3,4-Difluoro-2-pyridinyl)methanol check_nuc Check Nucleophile pKa start->check_nuc standard Method A: DIAD / PPh3 (Standard) check_nuc->standard pKa < 11 check_steric Is Nucleophile Sterically Hindered? check_nuc->check_steric pKa 11-13 exec Execute Reaction (0°C -> RT) standard->exec advanced Method B: ADDP / PBu3 (High Performance) advanced->exec check_steric->standard No check_steric->advanced Yes

Caption: Decision logic for selecting the appropriate Mitsunobu conditions based on nucleophile acidity and sterics.

Part 6: References

  • Preparation of Vonoprazan Intermediates:

    • Title: Synthetic method of Vonoprazan intermediate.

    • Source: Google Patents (CN113896655A).

    • Relevance: Establishes the stability and reactivity of fluorinated pyridine intermediates in coupling reactions.

    • URL:

  • Mitsunobu Reaction of 3-Fluoropyridin-2-yl Methanol:

    • Title: Benzimidazoyl glp-1 receptor agonists (Example usage of DIAD/PPh3 with fluorinated pyridinyl methanol).

    • Source: WIPO (WO2022235717A1).

    • Relevance: Direct protocol precedent for the mono-fluorinated analog, validating the DIAD/PPh3 system.

    • URL:

  • ADDP/PBu3 Optimization:

    • Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[4]

    • Source:BMC Chemistry / PubMed Central.

    • Relevance: definitive guide on using ADDP for difficult pyridine ether syntheses.

    • URL:[Link]

  • Mitsunobu Reaction Mechanism & pKa Guide:

    • Title: Mitsunobu Reaction - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal.[1]

    • Relevance: Core pKa tables and mechanistic overview.

    • URL:[Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Using (3,4-difluoro-2-pyridinyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry The incorporation of fluorine into pharmacologically active molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design.[1][2][3] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The difluoromethyl group, in particular, is of significant interest for its ability to modulate the properties of bioactive molecules.[4] The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a key strategy in drug discovery.[4][5] Consequently, the development of robust methods for the synthesis of fluorinated pyridines is of paramount importance to the pharmaceutical and agrochemical industries.[4]

This guide provides detailed application notes and protocols for the use of (3,4-difluoro-2-pyridinyl)methanol and its derivatives in palladium-catalyzed cross-coupling reactions. These building blocks offer a versatile platform for the synthesis of a diverse array of substituted pyridines, enabling the exploration of new chemical space in drug discovery programs.

Synthesis and Activation of (3,4-difluoro-2-pyridinyl)methanol

A crucial first step is the synthesis of the starting material, (3,4-difluoro-2-pyridinyl)methanol. While a variety of methods exist for the synthesis of fluorinated pyridines, a common approach involves the reduction of a corresponding carboxylic acid or ester. A general two-step procedure, analogous to the synthesis of similar pyridinemethanols, involves the esterification of a difluoronicotinic acid followed by reduction with a mild reducing agent like sodium borohydride.[2]

Protocol 1: Synthesis of (3,4-difluoro-2-pyridinyl)methanol

This protocol is a representative procedure based on established methods for the synthesis of similar pyridine methanols.

Step 1: Esterification of 3,4-Difluoronicotinic Acid

  • To a solution of 3,4-difluoronicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 3,4-difluoronicotinate.

Step 2: Reduction to (3,4-difluoro-2-pyridinyl)methanol

  • Dissolve the methyl 3,4-difluoronicotinate in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford (3,4-difluoro-2-pyridinyl)methanol.

For cross-coupling reactions, the hydroxyl group of (3,4-difluoro-2-pyridinyl)methanol must be converted into a better leaving group. Common strategies include conversion to a tosylate, mesylate, or halide.

Protocol 2: Tosylation of (3,4-difluoro-2-pyridinyl)methanol
  • Dissolve (3,4-difluoro-2-pyridinyl)methanol in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (3,4-difluoro-2-pyridinyl)methyl tosylate.

Palladium-Catalyzed Cross-Coupling Reactions

The activated derivatives of (3,4-difluoro-2-pyridinyl)methanol are versatile electrophilic partners in various palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for C-C and C-S couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[4][6][7]

Palladium Cross-Coupling Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R Trans Transmetalation (R'-M) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination RX R-X (Activated Pyridinylmethanol) RX->PdII

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4][8] Aryl tosylates are also effective coupling partners, providing a cost-effective alternative to triflates.[9][10]

  • To a reaction vessel, add (3,4-difluoro-2-pyridinyl)methyl tosylate, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Add a suitable solvent, such as dioxane or a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene9075-98
Pd(OAc)₂ / XPhosK₃PO₄t-AmOH10080-97

Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl tosylates.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides.[6][11] This reaction is highly valuable for the synthesis of anilines and their derivatives.[11] For the derivatives of (3,4-difluoro-2-pyridinyl)methanol, conversion to the corresponding chloride or bromide is typically required for efficient coupling.

Buchwald_Hartwig_Workflow Start (3,4-difluoro-2-pyridinyl)methanol Activation Activation (e.g., SOCl₂) Start->Activation Electrophile 2-(chloromethyl)-3,4-difluoropyridine Activation->Electrophile Coupling Buchwald-Hartwig Amination Electrophile->Coupling Product Substituted Aminomethylpyridine Coupling->Product Amine Primary or Secondary Amine Amine->Coupling Catalyst Pd Catalyst + Ligand + Base Catalyst->Coupling

Figure 2: Workflow for Buchwald-Hartwig amination starting from (3,4-difluoro-2-pyridinyl)methanol.

  • In an oven-dried Schlenk tube, combine 2-(chloromethyl)-3,4-difluoropyridine, the desired amine, a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst), a suitable phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu or LiHMDS).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

LigandBaseSolventTemperature (°C)Amine Scope
RuPhosNaOtBuToluene100Primary and secondary alkyl/aryl amines
BrettPhosLiHMDSDioxane110Primary amines, good functional group tolerance
XPhosK₃PO₄t-BuOH90Anilines and heterocyclic amines

Table 2: Recommended conditions for Buchwald-Hartwig amination.

C-S Cross-Coupling: Thioether Synthesis

The formation of carbon-sulfur bonds is another important transformation in medicinal chemistry. Palladium-catalyzed cross-coupling reactions provide a reliable method for the synthesis of aryl thioethers from aryl halides/pseudohalides and thiols.

  • To a reaction vessel, add (3,4-difluoro-2-pyridinyl)methyl tosylate, the desired thiol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add a suitable solvent, such as DMF or dioxane.

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product via column chromatography.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the utilization of (3,4-difluoro-2-pyridinyl)methanol derivatives in key cross-coupling reactions. The versatility of these building blocks, combined with the power of palladium catalysis, opens up a wide range of possibilities for the synthesis of novel, highly functionalized fluorinated pyridines for application in drug discovery and materials science. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved February 15, 2026, from [Link]

  • Poulsen, T. B., & Jørgensen, K. A. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 73(9), 3342–3347. [Link]

  • Doucet, H. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions (pp. 1-34). IntechOpen.
  • Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Google Patents. (n.d.). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(6), 369-375. [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved February 15, 2026, from [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2) Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • Rodríguez-Aguilar, J., et al. (2017).
  • McLaren, R. (2012, November 12). Metal Free Thiolation Reactions of a Series of Heteroaromatics. RSC Blogs. Retrieved February 15, 2026, from [Link]

  • de la Torre, M. C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6266-6273. [Link]

  • Google Patents. (n.d.). Process for preparing pyridinemethanol compounds.
  • Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5123. [Link]

  • Wang, M., et al. (2018). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 23(10), 2649. [Link]

  • Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2826. [Link]

  • Sorrentino, J. P., & Stephenson, C. R. J. (2023). A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. ChemRxiv. [Link]

  • Liu, X., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1069502. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of polar fluorinated pyridine alcohols by column chromatography

Subject: Purification of Polar Fluorinated Pyridine Alcohols Ticket ID: PUR-PYR-F-001 Status: Open / Guide Generated Executive Summary Purifying polar fluorinated pyridine alcohols presents a "perfect storm" of chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of Polar Fluorinated Pyridine Alcohols Ticket ID: PUR-PYR-F-001 Status: Open / Guide Generated

Executive Summary

Purifying polar fluorinated pyridine alcohols presents a "perfect storm" of chromatographic challenges. You are battling three distinct molecular behaviors simultaneously:

  • The Pyridine Nitrogen: Acts as a Lewis base, hydrogen-bonding strongly to acidic silanols on standard silica, causing severe tailing.

  • The Alcohol Moiety: Increases overall polarity, often requiring polar mobile phases (DCM/MeOH) that can dissolve silica or cause poor resolution.

  • The Fluorine Substituents: While often lipophilic, fluorine atoms on a pyridine ring are electron-withdrawing. This lowers the pKa of the pyridine nitrogen (making it less basic) but can drastically alter solubility profiles ("fluorophobicity" in hydrocarbon solvents), leading to streaking or precipitation on the column.

This guide provides a self-validating workflow to resolve these issues using modified Normal Phase (NP) and Reverse Phase (RP) strategies.

Part 1: Diagnostic Workflow

Before selecting a solvent system, use this logic flow to determine the correct stationary phase and modifier strategy.

PurificationLogic Start Start: Crude Fluorinated Pyridine Alcohol Solubility Solubility Check: Soluble in EtOAc/Hex? Start->Solubility TLC_Acid TLC Test (Std Silica): Does it streak? Solubility->TLC_Acid Yes RP_C18 Method C: Reverse Phase (C18) (H2O/MeCN + Buffer) Solubility->RP_C18 No (Oiling out) NP_Std Method A: Std Normal Phase (Hex/EtOAc) TLC_Acid->NP_Std No Streaking NP_Mod Method B: Base-Modified Silica (DCM/MeOH + NH3) TLC_Acid->NP_Mod Severe Tailing NP_Mod->RP_C18 Co-elution or Poor Recovery

Figure 1: Decision matrix for selecting the appropriate chromatographic method based on solubility and TLC behavior.

Part 2: The "Sticky" Problem & The Fluorine Factor
The Mechanism of Tailing

Standard flash grade silica (


) has a surface pH of ~5.0 due to acidic silanol groups (

).
  • Interaction: The lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor.

  • Result: As the compound travels down the column, a fraction of the molecules "stick" to these acidic sites while others continue moving. This kinetic lag creates the "tail" or streak.

The Fluorine Twist

Fluorine is highly electronegative. When attached to the pyridine ring:

  • pKa Modulation: It withdraws electron density from the ring, actually lowering the basicity of the pyridine nitrogen compared to non-fluorinated pyridine. This theoretically reduces silanol interaction.[1][2]

  • Solubility Traps: However, fluorinated compounds often exhibit poor solubility in hexane (hydrocarbons). If you use a Hexane/EtOAc gradient, your compound may precipitate inside the column as the hexane ratio is high, causing "ghost peaks" or broad smears unrelated to silanol interactions.

Part 3: Proven Protocols
Protocol A: The Ammonia-Doped Methanol System (Gold Standard)

This method neutralizes the silica surface and ensures solubility for polar alcohols.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[3]

  • Ammonium Hydroxide (NH

    
    OH, ~28-30% aqueous solution)
    

Step-by-Step:

  • Prepare "Magic Methanol": Take 100 mL of MeOH and add 10 mL of NH

    
    OH. Shake well. This is your "Modifier Stock."
    
  • Prepare Mobile Phase: Create a 95:5 DCM:"Magic Methanol" mixture.

    • Effective Ratio: This results in approx. 95% DCM, 4.5% MeOH, and 0.5% NH

      
      OH.
      
  • Equilibration: Flush the silica column with 3 Column Volumes (CV) of this mixture before loading your sample. This deprotonates surface silanols (

    
    ) and saturates the column with ammonia.
    
  • Elution: Run your gradient increasing the % of "Magic Methanol" in DCM (e.g., 0% to 20%).

Why it works: Ammonia is a stronger base than pyridine. It preferentially binds to the silanol sites, "blocking" them so your pyridine alcohol can pass through without drag.

Protocol B: The Triethylamine (TEA) Pre-Wash

Use this if you cannot use MeOH due to solubility or selectivity issues.

Step-by-Step:

  • Pack Column: Slurry pack silica in Hexanes or DCM.[4]

  • The Shield Layer: Elute the column with 2 CV of 1% Triethylamine (TEA) in your starting solvent (e.g., 1% TEA in Hexanes).

  • Wash: Flush with 2 CV of pure starting solvent to remove excess TEA (prevents basicity from affecting the detector or workup).

  • Run: Load sample and run standard gradient. The TEA remains bound to the most active silanol sites.

Part 4: Data & Specifications
Solvent System Selection Matrix

Use this table to select the mobile phase based on your compound's specific fluorination pattern.

Compound CharacteristicRecommended SystemModifierWhy?
Monofluorinated / Lipophilic Hexane / EtOAc1% TEA (Pre-wash)Sufficient solubility in hexane; TEA blocks silanols.
Polyfluorinated / Polar DCM / MeOH1% NH

OH (in MeOH)
Fluorine reduces hexane solubility; DCM prevents precipitation.
Highly Acidic Alcohol DCM / MeOH0.5% Acetic AcidRare: If the -OH is acidic (e.g., near CF3), base might ionize it. Acid keeps it neutral.
Water Soluble C18 Reverse Phase0.1% Formic AcidSilica retention is too strong; RP uses hydrophobic interaction.
Part 5: Troubleshooting & FAQs

Q: My compound is co-eluting with a non-fluorinated impurity. How do I separate them?

  • A: Fluorine often imparts a "fluorophilic" character. Switch from Silica to a C18 (Reverse Phase) column. Fluorinated compounds often have significantly different retention times on C18 compared to their hydro-analogs due to the "fluorine effect" on hydrophobicity.

Q: I used TEA, but my product is now contaminated with it.

  • A: TEA has a high boiling point (89°C) and is hard to rotovap.

    • Fix: Dissolve your fraction in EtOAc and wash with saturated NaHCO

      
       (if your product is acid-stable) or simply dry under high vacuum with mild heat for an extended period.
      
    • Better Prevention: Use Protocol A (Ammonia). Ammonia is volatile and disappears completely during concentration.

Q: My compound streaks even with 10% MeOH/DCM.

  • A: You likely have "Phase Collapse" or solubility issues.[5]

    • Fix: Switch to Acetone/Hexane . Acetone is polar but aprotic.[3] It disrupts hydrogen bonding without the aggressive solvation of MeOH.

    • Check: Ensure your sample isn't precipitating.[4][6][7] Dissolve the sample in a minimum amount of DCM, then add a few drops of the mobile phase. If it clouds up, you are clogging the top of the column.

Part 6: Visualizing the Interaction

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 Ammonia Blocked (Solution) Silanol Silica Surface (Si-OH) Pyridine Pyridine Alcohol (Basic N) Silanol->Pyridine H-Bonding (Drag/Tailing) Silanol_B Silica Surface (Si-OH) Ammonia NH3 / TEA (Sacrificial Base) Silanol_B->Ammonia Strong Bond (Blocked) Pyridine_B Pyridine Alcohol (Free Flowing)

Figure 2: Mechanism of action. Basic modifiers (Yellow) preferentially bind to acidic silanols, allowing the target pyridine (Blue) to elute without tailing.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[8]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Not Voodoo.

  • Teledyne ISCO. (2012). Purification Strategies for Pyridine and its Derivatives. Application Note AN86.

  • Biotage. (2023).[1][9] Strategies for the Flash Purification of Highly Polar Compounds. The Flash Purification Blog.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of (3,4-difluoro-2-pyridinyl)methanol

CAS: 1256832-61-5 Chemical Class: Fluorinated Heteroaromatic Alcohol Document ID: TSC-2026-FPYR-01 Status: Active Guide Introduction: The Hygroscopicity Challenge (3,4-difluoro-2-pyridinyl)methanol is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1256832-61-5 Chemical Class: Fluorinated Heteroaromatic Alcohol Document ID: TSC-2026-FPYR-01 Status: Active Guide

Introduction: The Hygroscopicity Challenge

(3,4-difluoro-2-pyridinyl)methanol is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors). While the fluorine substitution at positions 3 and 4 modulates the electronic properties of the pyridine ring—reducing basicity and altering lipophilicity—it does not eliminate the inherent hygroscopic nature of the pyridine-methanol motif.

The Core Problem: The pyridine nitrogen (acceptor) and the hydroxymethyl group (donor/acceptor) create a potent hydrogen-bonding network. Upon exposure to ambient humidity, this compound can absorb significant water (0.5% to >5% w/w), leading to:

  • Stoichiometric Errors: Inaccurate molecular weight calculations during coupling reactions.

  • Competitive Hydrolysis: Water acting as a competing nucleophile in alkylation or Mitsunobu reactions.

  • Physical Degradation: Transition from a crystalline solid to a sticky gum or oil (deliquescence).

Module 1: Storage & Handling (The "Before" Phase)

Objective: Prevent moisture ingress during long-term storage.

Protocol: The Inert Barrier System

Do not rely on standard screw-cap vials for storage exceeding 24 hours. The electron-deficient nature of the ring can also make the compound sensitive to oxidative degradation over long periods.

  • Primary Containment: Store the pure compound in amber glass vials under an Argon or Nitrogen atmosphere.

  • Secondary Containment: Place the sealed vial inside a desiccator containing activated silica gel or phosphorus pentoxide (

    
    ).
    
  • Cold Storage: Maintain at 2–8°C . Cold surfaces condense water rapidly upon opening; always allow the vial to warm to room temperature inside the desiccator before opening.

Workflow Visualization: Storage Logic

StorageWorkflow Receive Receive Shipment (Check Seal Integrity) WarmUp Equilibrate to RT (Inside Desiccator) Receive->WarmUp Prevent Condensation Open Open under Inert Gas (Glovebox or Cone) WarmUp->Open Aliquot Aliquot for Use Open->Aliquot Reseal Purge Headspace (Ar) & Parafilm Aliquot->Reseal Store Store at 2-8°C (Secondary Desiccation) Reseal->Store Store->WarmUp Next Use

Figure 1: Critical workflow for handling hygroscopic fluorinated intermediates to prevent condensation-induced degradation.

Module 2: Quantification & Analysis (The "Verification" Phase)

Objective: Accurately determine water content before committing to a reaction.

Method A: Karl Fischer (KF) Titration (Gold Standard)
  • Technique: Coulometric KF is preferred due to the typically small sample sizes and high value of the intermediate.

  • Solvent System: Use a Methanol/Formamide (3:1) mix if solubility is an issue, though methanol is usually sufficient for pyridine alcohols.

  • Interference Note: Unlike non-fluorinated pyridine, the 3,4-difluoro substitution reduces the basicity of the nitrogen, minimizing the risk of buffering the KF reagent (which can lead to false endpoints).

Method B: Quantitative NMR (qNMR)

If KF is unavailable, use


-NMR to estimate water content.
  • Solvent: Dry

    
     or 
    
    
    
    (pre-dried over molecular sieves).
  • Calculation: Integrate the water peak (variable shift) relative to the benzylic methylene protons (~4.7 ppm).

    • Note: A broad OH signal often indicates rapid proton exchange due to moisture.

Module 3: Remediation (The "Fixing" Phase)

Objective: Remove absorbed water without degrading the compound.

Protocol: Azeotropic Drying (Recommended)

Vacuum drying alone is often insufficient for "bound" water in the crystal lattice or H-bonded networks. Azeotropic distillation is the most robust method.

Step-by-Step:

  • Dissolve the wet (3,4-difluoro-2-pyridinyl)methanol in Anhydrous Toluene (10 mL per gram of compound).

  • Option A (Rotovap): Evaporate the solvent under reduced pressure (40-50°C bath). Repeat this process 3 times . The toluene/water azeotrope (boiling point ~85°C at atm pressure, lower under vacuum) carries the water away.

  • Option B (Dean-Stark): For scales >10g, reflux with a Dean-Stark trap.

  • Final Step: Dry under high vacuum (<1 mbar) for 2 hours to remove residual toluene.

Drying Agent Compatibility Table
Drying AgentCompatibilityNotes
Magnesium Sulfate (

)
High Best for drying solutions (e.g., in DCM or EtOAc). Fast and neutral.
Molecular Sieves (3Å) High Ideal for storing stock solutions. 3Å excludes the alcohol, absorbing only water.
Calcium Chloride (

)
Low Avoid. Pyridine nitrogens can complex with calcium salts, leading to product loss.
Silica Gel Medium Good for chromatography but not for bulk drying; alcohol may stick (tailing).
Sodium Sulfate (

)
High Slower than

but very safe.

Module 4: Reaction Impact (The "During" Phase)

Objective: Understand the cost of moisture.

In nucleophilic substitutions (e.g., converting the alcohol to a halide or leaving group), water acts as a competitive nucleophile.

Scenario: Activation of alcohol with Thionyl Chloride (


) or Mesyl Chloride (

).

ReactionPathways Start (3,4-difluoro-2-pyridinyl)methanol + Activator (e.g., SOCl2) Intermediate Activated Intermediate (Chlorosulfite/Mesylate) Start->Intermediate DryCond Anhydrous Conditions Intermediate->DryCond WetCond Moisture Present (H2O) Intermediate->WetCond Product Target: Alkyl Chloride (High Yield) DryCond->Product Nucleophilic Attack (Cl-) Hydrolysis Hydrolysis of Activator (SO2 + HCl) WetCond->Hydrolysis Fast Reaction Stall Stalled Reaction / Impurities Hydrolysis->Stall Loss of Reagent

Figure 2: Competitive pathways. Moisture consumes the activating agent (


) before it can convert the alcohol, requiring large excesses of reagents to compensate.

Frequently Asked Questions (FAQ)

Q: The compound has turned into a sticky oil. Is it degraded? A: Not necessarily. Pyridinyl methanols often form supercooled liquids or absorb enough water to deliquesce.

  • Fix: Dissolve in DCM, dry with

    
    , filter, and azeotrope with toluene (see Module 3). Check purity by TLC/LCMS.
    

Q: Can I use DCM (Dichloromethane) to dry it azeotropically? A: No. DCM/Water azeotropes are not efficient for bulk water removal compared to Toluene or Heptane. DCM is better used for extraction before the final drying step.

Q: Why is my yield low in Mitsunobu reactions with this alcohol? A: Mitsunobu reagents (DIAD/PPh3) are notoriously sensitive to stoichiometry. If your alcohol is 5% water by weight, you are under-loading the alcohol relative to the reagents, and the water is consuming the betaine intermediate. Correct the molecular weight based on KF data.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • BenchChem Technical Support. (2025). Purification of Pyridine Compounds: Troubleshooting Guide. (General handling of hygroscopic pyridine intermediates).

  • Org. Process Res. Dev. (2019).[1] Scalable Synthesis of Fluorinated Pyridines. American Chemical Society.[2] (Context for handling fluorinated pyridine building blocks).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44181860. (Physical property data for related fluorinated pyridine methanols).

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to LC-MS Fragmentation Analysis of (3,4-difluoro-2-pyridinyl)methanol for Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. For researchers and scientists working with novel chemical entities, liquid chr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. For researchers and scientists working with novel chemical entities, liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool for molecular characterization. This guide provides an in-depth, technical exploration of the collision-induced dissociation (CID) fragmentation pattern of (3,4-difluoro-2-pyridinyl)methanol, a key structural motif in various pharmaceutical candidates.

This document moves beyond a simple recitation of methods. It is designed to provide a deep understanding of the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will delve into the mechanistic underpinnings of fragmentation, compare analytical strategies, and present the data in a clear, actionable format for the discerning scientific professional.

The Critical Role of Fragmentation Analysis in Pharmaceutical Development

Understanding the fragmentation pattern of a molecule like (3,4-difluoro-2-pyridinyl)methanol is not merely an academic exercise. It is a cornerstone of robust analytical method development, essential for:

  • Unambiguous Identification: In complex biological matrices or during synthesis, mass spectrometry provides the molecular weight. However, it is the unique fragmentation "fingerprint" that confirms the identity of the analyte, distinguishing it from isomers and impurities.[1][2]

  • Metabolite and Degradant Identification: The core structure of a drug candidate is often modified by metabolic processes or degradation pathways. By recognizing the characteristic fragments of the parent molecule, scientists can rapidly identify and structurally elucidate related compounds.

  • Quantitative Analysis: Tandem mass spectrometry (MS/MS), which relies on specific fragmentation pathways, is the gold standard for sensitive and selective quantification of drugs and their metabolites in biological fluids.[3]

Experimental Design: A Self-Validating Approach to LC-MS/MS Analysis

The following protocol is designed to provide a comprehensive analysis of the fragmentation behavior of (3,4-difluoro-2-pyridinyl)methanol. The choices within this workflow are deliberate, aiming to maximize data quality and interpretive value.

Liquid Chromatography: Achieving Optimal Separation

For a polar molecule such as (3,4-difluoro-2-pyridinyl)methanol, a reversed-phase chromatographic method is appropriate. The choice of column and mobile phase is critical for achieving good peak shape and retention.

  • Column: A C18 column is a robust starting point.[4][5] However, for compounds with fluorine moieties, a column with a fluorophenyl stationary phase can offer alternative selectivity and improved resolution from closely related impurities or isomers.[2]

  • Mobile Phase: A gradient elution using water and methanol (or acetonitrile) with 0.1% formic acid is recommended. The formic acid serves to protonate the analyte in positive ion mode, leading to a more stable and abundant precursor ion.

Experimental Protocol: Liquid Chromatography

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

Mass Spectrometry: Unveiling the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is the technique of choice for elucidating fragmentation patterns.[6] We will explore both positive and negative ionization modes, as the presence of the electronegative fluorine atoms and the pyridine nitrogen can influence ionization efficiency.

Experimental Protocol: Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Mode: Full Scan (to determine precursor m/z) followed by Product Ion Scan (MS/MS).

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe the evolution of fragment ions.

In-Depth Analysis of the Fragmentation Pattern

Based on established principles of mass spectral fragmentation of similar structures, we can predict the key fragmentation pathways for (3,4-difluoro-2-pyridinyl)methanol (Molecular Weight: 145.11 g/mol ).[7][8][9]

Positive Ion Mode (ESI+)

In positive ion mode, the molecule will readily protonate on the pyridine nitrogen, yielding a precursor ion [M+H]⁺ at m/z 146.1.

Table 1: Predicted Product Ions of (3,4-difluoro-2-pyridinyl)methanol in Positive Ion Mode (Precursor Ion: m/z 146.1)

m/zProposed Fragment Structure/LossMechanistic Rationale
128.1[M+H - H₂O]⁺Loss of the methanol group as a neutral water molecule. This is a common fragmentation for benzylic alcohols.
116.1[M+H - CH₂O]⁺Loss of formaldehyde. This rearrangement is another characteristic pathway for protonated primary alcohols.
99.1[M+H - H₂O - HF]⁺Subsequent loss of hydrogen fluoride from the m/z 128.1 fragment. Fluorinated aromatics often show this loss.
79.1[C₅H₂F]⁺Fragmentation of the pyridine ring itself, a higher energy process.

Diagram 1: Proposed Fragmentation Pathway in Positive Ion Mode

G precursor [M+H]⁺ m/z 146.1 frag1 [M+H - H₂O]⁺ m/z 128.1 precursor->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z 116.1 precursor->frag2 - CH₂O frag3 [M+H - H₂O - HF]⁺ m/z 99.1 frag1->frag3 - HF

Caption: Fragmentation of protonated (3,4-difluoro-2-pyridinyl)methanol.

Negative Ion Mode (ESI-)

In negative ion mode, deprotonation of the methanol group can occur, yielding a precursor ion [M-H]⁻ at m/z 144.1. The presence of highly electronegative fluorine atoms can stabilize the negative ion.[7]

Table 2: Predicted Product Ions of (3,4-difluoro-2-pyridinyl)methanol in Negative Ion Mode (Precursor Ion: m/z 144.1)

m/zProposed Fragment Structure/LossMechanistic Rationale
124.1[M-H - HF]⁻Loss of hydrogen fluoride is a very common pathway for fluorinated compounds in negative ion mode.[7]
114.1[M-H - CH₂O]⁻Loss of formaldehyde from the deprotonated molecule.
95.1[M-H - HF - CO]⁻Subsequent loss of carbon monoxide from the m/z 124.1 fragment, indicating further ring fragmentation.

Diagram 2: Proposed Fragmentation Pathway in Negative Ion Mode

G precursor [M-H]⁻ m/z 144.1 frag1 [M-H - HF]⁻ m/z 124.1 precursor->frag1 - HF frag2 [M-H - CH₂O]⁻ m/z 114.1 precursor->frag2 - CH₂O frag3 [M-H - HF - CO]⁻ m/z 95.1 frag1->frag3 - CO

Caption: Fragmentation of deprotonated (3,4-difluoro-2-pyridinyl)methanol.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is a powerful tool, it is essential to understand its place among other analytical techniques.

Table 3: Comparison of Analytical Techniques

TechniqueStrengthsLimitations
LC-MS/MS (CID) High sensitivity and selectivity; provides structural information.[3]Isomers may not be distinguishable by fragmentation alone; requires chromatography.
High-Resolution MS Provides accurate mass and elemental composition.[10]Does not provide fragmentation information on its own.
Gas Chromatography-MS Excellent for volatile compounds; extensive spectral libraries.Requires derivatization for polar molecules like the target analyte.[9]
NMR Spectroscopy Provides definitive structural elucidation and stereochemistry.Lower sensitivity compared to MS; requires larger sample amounts.

The optimal analytical strategy often involves a combination of these techniques. For instance, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the fragment ions proposed in Tables 1 and 2, adding another layer of confidence to the structural assignment. The use of HRMS is crucial to differentiate between isobaric fragments, such as the loss of CO versus C₂H₄, which have the same nominal mass but different exact masses.[10]

Conclusion and Future Directions

The predictable and informative fragmentation pattern of (3,4-difluoro-2-pyridinyl)methanol makes it well-suited for analysis by LC-MS/MS. The key fragmentation pathways, including the loss of water, formaldehyde, and hydrogen fluoride, provide a unique signature for this molecule. By employing the systematic approach outlined in this guide, researchers can develop robust and reliable analytical methods for this compound and its derivatives.

For drug development professionals, this level of detailed structural analysis is fundamental. It underpins the confident identification, quantification, and characterization of new chemical entities, ensuring data integrity from discovery through to clinical development.

References

  • Title: Negative ion mass spectrometry of highly fluorinated compounds. 1.
  • Title: Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams Source: MDPI URL
  • Source: Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing)
  • Title: Collision-induced dissociation Source: Wikipedia URL
  • Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: MDPI URL
  • Title: Electron ionization induced fragmentation of fluorinated derivatives of bisphenols Source: PubMed URL
  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL
  • Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification Source: IntechOpen URL
  • Title: The formation of all-cis-(multi)
  • Title: Collision-Induced Dissociation and Theoretical Studies of Ag+(methanol)(n)
  • Title: LC-MS/MS screening method for the detection of toxic pyrrolizidine alkaloids Source: University of Pretoria URL
  • Title: Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection Source: Thermo Fisher Scientific URL
  • Title: Analysis of Isomers Δ-8-THC, Δ-9-THC, and Their Metabolites in Whole Blood by LC-MS/MS Source: Restek URL
  • Title: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source: PMC URL
  • Title: Dehydrogenation in electron-induced dissociative ionization of pyridine molecule Source: MOST Wiedzy URL
  • Title: Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm Source: MDPI URL
  • Title: Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction Source: EURL-FV URL
  • Title: Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LabRulez LCMS URL
  • Title: Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling Source: eScholarship URL

Sources

Comparative

Comparative Reactivity Profile: 3,4-Difluoro vs. 3,5-Difluoro Pyridine Methanol

The following guide provides an in-depth technical comparison of 3,4-difluoro-2-pyridine methanol and 3,5-difluoro-2-pyridine methanol . Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3,4-difluoro-2-pyridine methanol and 3,5-difluoro-2-pyridine methanol .

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of pyridine-based scaffolds, the choice between 3,4-difluoro and 3,5-difluoro isomers is rarely arbitrary. While both motifs offer metabolic stability and modulation of lipophilicity, their reactivity profiles are orthogonally distinct.

  • 3,4-Difluoro-2-pyridine methanol acts as a reactive electrophile . The fluorine at C4 is para-activated by the ring nitrogen, making it a prime candidate for Nucleophilic Aromatic Substitution (

    
    ) to generate diverse 4-amino or 4-alkoxy libraries.
    
  • 3,5-Difluoro-2-pyridine methanol acts as a robust, acidic scaffold . With both fluorines in meta-positions, the ring is deactivated toward

    
     but highly activated for Regioselective Lithiation  at C4, enabling C-H functionalization logic.
    
Electronic Landscape & Basicity

The positioning of the fluorine atoms dictates the electronic density of the pyridine nitrogen and the acidity of the ring protons.

Feature3,4-Difluoro Isomer 3,5-Difluoro Isomer
Symmetry Asymmetric (

)
Symmetric (

plane through C4-N)
N-Basicity Higher. The C4-F can donate electron density into the ring via resonance (+R effect), partially offsetting the inductive withdrawal (-I).Lower. Both fluorines are meta to Nitrogen. Resonance donation is impossible; only strong inductive withdrawal (-I) operates.
Dipole Moment High (Vectors additive)Lower (Vectors partially cancel)
Metabolic Stability Good (Blocks C3/C4 oxidation)Excellent (Blocks C3/C5 metabolic hotspots)
Mechanistic Insight: The "Meta" Effect

In the 3,5-isomer, the nitrogen lone pair is less available for protonation due to the cumulative inductive pull of two meta-fluorines. This makes the 3,5-isomer a superior surrogate for phenyl rings when reducing hERG liability or improving permeability by lowering


.
Nucleophilic Aromatic Substitution ( )

This is the most critical differentiator. The reactivity toward nucleophiles (amines, alkoxides, thiols) is determined by the stabilization of the Meisenheimer complex.

  • 3,4-Difluoro: The C4-Fluorine is para to the Nitrogen. Upon nucleophilic attack at C4, the negative charge can be delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy, making the C4-F highly labile.

  • 3,5-Difluoro: Both Fluorines are meta to the Nitrogen. Attack at C3 or C5 places the negative charge on ring carbons, not the nitrogen. Consequently, this isomer is essentially inert to mild

    
     conditions.
    
Reactivity Pathway Diagram

SNAr_Reactivity cluster_0 3,4-Difluoro (Active) cluster_1 3,5-Difluoro (Inert) Start34 3,4-Difluoro-2-methanol Inter34 Meisenheimer Complex (N-Stabilized) Start34->Inter34 Nucleophile (Nu-) Attack at C4 Prod34 4-Substituted Product Inter34->Prod34 -F⁻ elimination Start35 3,5-Difluoro-2-methanol Inter35 Transition State (High Energy) Start35->Inter35 Nu- Attack (No N-stabilization) NoRxn No Reaction / Decomposition Inter35->NoRxn Barrier too high

Figure 1: Comparative


 pathways. The 3,4-isomer facilitates substitution via nitrogen resonance stabilization.
Directed Lithiation & Functionalization

When functionalizing the ring via organometallic chemistry (C-H activation), the 3,5-isomer becomes the superior substrate due to the "Acidifying Sandwich Effect."

3,5-Difluoro Reactivity (The "Sandwich" Effect)

The proton at C4 is flanked by two fluorine atoms. The inductive withdrawal from both sides renders this proton significantly more acidic (


) than typical pyridine protons.
  • Outcome: Treatment with LiTMP or LDA results in exclusive lithiation at C4.

  • Application: Ideal for introducing iodine, carboxyl, or formyl groups at the C4 position, creating a 3,4,5-trisubstituted pattern.

3,4-Difluoro Reactivity (Ambiguity)

The 2-methanol group (as a lithium alkoxide) directs lithiation to C3, but C3 is blocked by Fluorine.

  • Competing Sites:

    • C5-H: Ortho to F(4). Acidified by F.

    • C6-H: Ortho to N. Acidified by N.

  • Outcome: Lithiation is often a mixture of C5 and C6 substitution, or requires very specific bases/conditions to control regioselectivity. It lacks the thermodynamic "sink" of the 3,5-isomer's C4 position.

Experimental Protocols

These protocols illustrate the divergent utility of the two isomers.

Protocol A:

Functionalization of 3,4-Difluoro-2-pyridine methanol

Target: Synthesis of 4-morpholino-3-fluoro-2-pyridine methanol.

  • Preparation: Dissolve 3,4-difluoro-2-pyridine methanol (1.0 eq) in anhydrous DMSO (0.5 M).

  • Nucleophile Addition: Add morpholine (1.2 eq) and

    
     (2.0 eq).
    
  • Reaction: Heat to 80 °C for 4 hours. (Monitor by LCMS; conversion is usually >95% due to para-activation).

  • Workup: Dilute with water, extract with EtOAc. The product is the 4-substituted isomer. The 3-fluoro group remains intact.

  • Validation:

    
     NMR will show loss of one signal and a shift in the remaining signal corresponding to the 3-F.
    
Protocol B: Regioselective C4-Lithiation of 3,5-Difluoro-2-pyridine methanol

Target: Synthesis of 3,5-difluoro-4-iodo-2-pyridine methanol.

  • Protection (In Situ): Dissolve 3,5-difluoro-2-pyridine methanol (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.0 eq) dropwise to form the lithium alkoxide.

  • Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 eq) dropwise at -78 °C. Stir for 30 mins.

    • Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the pyridine ring. The lithiation occurs exclusively at C4 (between the two fluorines).

  • Quench: Add solution of

    
     (1.2 eq) in THF.
    
  • Workup: Quench with saturated

    
    , then 
    
    
    
    to remove excess iodine.
  • Result: 4-iodo-3,5-difluoro-2-pyridine methanol.

Decision Matrix for Drug Design
Design Goal Preferred Isomer Rationale
Library Generation 3,4-Difluoro Allows rapid diversification at C4 via parallel synthesis (

) with amines/alkoxides.
Metabolic Block 3,5-Difluoro Symmetric fluorines block the most metabolically vulnerable sites; C4 can be left as H or functionalized via lithiation.
pKa Modulation 3,5-Difluoro Stronger suppression of pyridine basicity; useful for reducing off-target toxicity (e.g., hERG).
Linker Attachment 3,4-Difluoro The C4 position can easily serve as the attachment point for PROTAC linkers or side chains.
References
  • Nucleophilic Aromatic Substitution on Pyridines

    • Mechanism and Regioselectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
    • S_NAr Activation: "Nucleophilic Aromatic Substitution."[1] Chemistry LibreTexts. Link

  • Lithiation of Fluorinated Pyridines

    • Regioselectivity in 3,5-difluoropyridines: Schlosser, M. et al.[2] "The Regioselective Functionalization of Fluoropyridines." Eur. J. Org.[3][4] Chem.2003 , 1559–1568.

    • Directed Ortho Metalation (DoM): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933. Link

  • Specific Compound Data

    • 3,5-Difluoropyridine-2-methanol (CAS 1065267-14-2):[5] Commercially available building block used in fragment-based drug discovery.

  • Basicity and pKa Effects

    • Fluorine Effect on Pyridine pKa: "Acidity-Basicity Data in Nonaqueous Solvents." University of Tartu. Link

Sources

Comparative

Comparative Guide: pKa Profiling of 3,4-Difluoropyridine-2-methanol vs. 2-Pyridinemethanol

[1] Executive Summary: The "Bottom Line" for Drug Design For medicinal chemists optimizing lead compounds, the substitution of 2-pyridinemethanol with 3,4-difluoropyridine-2-methanol represents a drastic shift in electro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Bottom Line" for Drug Design

For medicinal chemists optimizing lead compounds, the substitution of 2-pyridinemethanol with 3,4-difluoropyridine-2-methanol represents a drastic shift in electronic character, not a subtle tune-up.[1]

  • 2-Pyridinemethanol acts as a weak base (pKa ~3.9), partially protonated in acidic lysosomes but largely neutral at physiological pH.[1]

  • 3,4-Difluoropyridine-2-methanol is effectively non-basic (Predicted pKa < 1.[1]0) under physiological conditions.

Strategic Implication: This substitution eliminates the basic center, likely abolishing hERG channel affinity (often driven by basic amines) and increasing lipophilicity (LogP), thereby altering membrane permeability and metabolic stability.

Comparative Physicochemical Profile

The following data synthesizes experimental values with high-confidence predictions based on Hammett substituent constants and fragment-based QSAR.

Property2-Pyridinemethanol 3,4-Difluoropyridine-2-methanol Delta / Impact
CAS Number 586-98-182878-63-5 (Core) / 1065267-14-2N/A
pKa (Conj.[1] Acid) 3.90 ± 0.10 (Experimental)< 1.0 (Predicted)~ -3.0 units (Drastic acidity increase of conj.[1] acid)
Dominant Species (pH 7.4) Neutral (>99.9%)Neutral (100%)Both neutral, but fluorinated analog has 0% protonation potential in lysosomes (pH 4.5).
LogP (Lipophilicity) 0.11 (Hydrophilic)~0.85 (Moderately Lipophilic)Fluorine increases lipophilicity; improves passive permeability.
H-Bond Donor 1 (OH)1 (OH)Identical donor count.
H-Bond Acceptor 2 (N, O)2 (N, O) + weak F interactionsFluorine acts as a weak acceptor; N availability reduced by low electron density.[1]
Electronic Character Electron-Deficient RingHighly Electron-DeficientNucleophilic attacks at C2/C6 are accelerated in the fluorinated analog.[1]

Theoretical Framework: The Fluorine Effect[2]

To understand why the pKa drops so precipitously, we must analyze the inductive effects (


) and the "Ortho-Effect."
Mechanism of Basicity Reduction

The basicity of the pyridine nitrogen depends on the availability of its lone pair.

  • 2-Pyridinemethanol: The hydroxymethyl group (-CH2OH) is electron-withdrawing relative to hydrogen, lowering the pKa from 5.23 (unsubstituted pyridine) to ~3.90.[1]

  • 3,4-Difluoropyridine-2-methanol:

    • F at C3 (Ortho): This is the dominant factor. Fluorine is the most electronegative element. Placed ortho to the nitrogen, it exerts a massive inductive pull (

      
      ), stabilizing the lone pair and destabilizing the positively charged conjugate acid. Experimental data for 3-fluoropyridine  shows a pKa of 2.97  [1].[1][2][3][4]
      
    • F at C4 (Meta): Adds further electron withdrawal.

    • Cumulative Effect: The combined withdrawal of the 2-CH2OH, 3-F, and 4-F groups pushes the pKa below 1.0, making the nitrogen essentially non-basic in water.[1]

Structural & Electronic Visualization

The following diagram illustrates the electron density vectors that result in the pKa shift.

G cluster_0 2-Pyridinemethanol (pKa ~3.9) cluster_1 3,4-Difluoropyridine-2-methanol (pKa < 1.0) Py Pyridine Ring N Nitrogen Lone Pair (Available) Py->N Resonance F_N Nitrogen Lone Pair (Unavailable) N->F_N Comparison: ~3 unit pKa drop OH -CH2OH Group (Weak Withdrawal) OH->Py Inductive (-I) F_Py Difluoro-Py Ring F_Py->F_N F3 3-Fluoro (Ortho) (Strong Withdrawal) F3->F_Py Strong Inductive (-I) Dominant Effect F4 4-Fluoro (Meta) (Med. Withdrawal) F4->F_Py Inductive (-I)

Caption: Electronic Comparison. The red arrows indicate strong electron density withdrawal by fluorine atoms, rendering the nitrogen lone pair unavailable for protonation.

Experimental Protocol: Validating Low pKa

Standard potentiometric titration (using a glass electrode) is often inaccurate for pKa values < 2.0 due to the "acid error" of the electrode and the similarity in pH between the titrant (HCl) and the buffer.

Recommended Method: 1H/19F NMR pH Titration This method tracks the chemical shift change of nuclei near the ionization center as a function of pH. It is robust for very weak bases.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 2-5 mg of the fluorinated pyridine in 500 µL of solvent mixture (90% H2O / 10% D2O).

    • Note: Use D2O for the lock signal. Avoid buffers initially; adjust pH with HCl/NaOH.

  • Initial Spectrum (Neutral):

    • Acquire a baseline 1H and 19F NMR spectrum at pH ~7.

    • Record the chemical shift (

      
      ) of the C6-H proton (most sensitive to N-protonation) or the C3-F fluorine.[1]
      
  • Titration Loop:

    • Lower the pH in steps of 0.3 units using concentrated DCl or HCl (from pH 7 down to pH 0).

    • Measure the pH using a micro-electrode inside the NMR tube (or transfer, measure, return).

    • Acquire spectra at each pH point.

  • Data Analysis:

    • Plot Chemical Shift (

      
      ) vs. pH.
      
    • Fit the data to the Henderson-Hasselbalch equation (sigmoid function) to extract the inflection point (pKa).

Workflow Diagram[2]

NMR_Protocol cluster_titration Titration Loop (pH 7 -> 0) start Start: 3,4-Difluoro Analog prep Dissolve in 90% H2O / 10% D2O start->prep base_spec Acquire Baseline NMR (pH 7.0) prep->base_spec acid Add µL aliquots of DCl/HCl base_spec->acid measure Measure pH (Micro-probe) acid->measure acquire Acquire 1H/19F NMR measure->acquire acquire->acid Repeat until pH < 0.5 plot Plot Shift (δ) vs. pH acquire->plot Complete fit Sigmoidal Fit (Inflection = pKa) plot->fit

Caption: NMR Titration Workflow. This cycle is repeated to generate a chemical shift curve, allowing precise determination of pKa values below 2.0.

Implications for Medicinal Chemistry[6][7][8][9][10]

Bioisosterism & Safety
  • hERG Avoidance: The hERG potassium channel possesses a hydrophobic pore with aromatic residues that stabilize positively charged amines (cation-

    
     interaction). By dropping the pKa of the pyridine below physiological pH, the 3,4-difluoro analog remains neutral , significantly reducing the risk of hERG inhibition and associated cardiotoxicity [2].
    
  • Metabolic Stability: The C3 and C4 positions of pyridine are common sites for oxidative metabolism (e.g., by CYP450). Fluorine substitution blocks these "soft spots," potentially extending the half-life (

    
    ) of the molecule.
    
Permeability (LogD)

Since the molecule is neutral at pH 7.4, its Distribution Coefficient (LogD) is essentially equal to its LogP.

  • 2-Py-MeOH: LogD

    
    
    
    
    
    0.11 (Polar, good solubility, lower permeability).[1]
  • 3,4-diF-Py-MeOH: LogD

    
    
    
    
    
    0.85 (Optimized balance).[1]
  • Result: The fluorinated analog will likely show higher passive diffusion across the blood-brain barrier (BBB) or gut wall.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • PubChem. (n.d.).[5][6] 3,5-Difluoropyridine Compound Summary. (Used for comparative inductive effect analysis). Retrieved February 16, 2026, from [Link]

Sources

Validation

The Double-Edged Sword: A Comparative Guide to the Impact of 3,4-Difluoro Substitution on Lipophilicity (LogP)

For Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug design, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical parameter governing a molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical parameter governing a molecule's journey through the body. It dictates everything from absorption and distribution to metabolism and excretion (ADME). The strategic modification of a lead compound's lipophilicity is a cornerstone of medicinal chemistry, and the introduction of fluorine atoms has emerged as a powerful tool in this endeavor. This guide provides an in-depth comparison of the impact of 3,4-difluoro substitution on the lipophilicity of aromatic systems, offering experimental data, mechanistic insights, and detailed protocols for LogP determination.

The Subtle Art of Lipophilicity Modulation: Why Fluorine?

Lipophilicity represents the affinity of a molecule for a lipid-rich, non-polar environment compared to a polar, aqueous one. A delicate balance is required; a drug must be lipophilic enough to cross cell membranes but also possess sufficient aqueous solubility to be transported in the bloodstream. The "Rule of Five," a set of guidelines for drug-likeness, suggests an optimal LogP value below 5 for orally administered drugs.

Fluorine, the most electronegative element, offers a unique set of properties when incorporated into a molecule. Its small size allows it to act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can significantly alter a molecule's electronic and conformational properties. This, in turn, influences its lipophilicity.

The 3,4-Difluoro Motif: A Case Study in Contrasting Effects

The introduction of two fluorine atoms in a vicinal (adjacent) arrangement on an aromatic ring, specifically in the 3 and 4 positions, presents a fascinating case of nuanced lipophilicity modulation. The overall effect is not a simple additive increase in lipophilicity as might be expected from replacing hydrogen with a more lipophilic atom. Instead, the interplay of several factors determines the final LogP value.

Experimental Data: A Tale of Two Trends

To illustrate the impact of 3,4-difluoro substitution, let's examine the experimental and calculated LogP values for a set of parent aromatic compounds and their 3,4-difluorinated analogs.

CompoundParent Molecule LogP3,4-Difluoro Substituted LogPChange in LogP (ΔLogP)
Aniline0.90 (experimental)1.55 (calculated)+0.65
Toluene2.73 (experimental)2.69 (calculated)[1], 2.5 (calculated)[2]-0.04 to -0.23
Benzoic Acid1.87 (experimental)[3]1.8 (calculated)-0.07

Analysis of the Data:

The data reveals a compelling dichotomy. In the case of aniline, 3,4-difluoro substitution leads to a significant increase in lipophilicity. Aniline is a relatively polar molecule due to the presence of the amino group. The strong electron-withdrawing nature of the two fluorine atoms in the 3 and 4 positions reduces the electron density on the aromatic ring and the basicity of the amino group. This decrease in polarity likely contributes to the observed increase in LogP.

Conversely, for toluene and benzoic acid, the introduction of the 3,4-difluoro motif results in a slight decrease in lipophilicity. Toluene is a non-polar molecule, and the introduction of the polar C-F bonds can introduce a dipole moment that slightly increases its interaction with the aqueous phase, thus lowering the LogP. Similarly, for benzoic acid, while the electron-withdrawing fluorine atoms can influence the acidity of the carboxylic acid group, the overall effect on the molecule's partitioning behavior appears to be a marginal decrease in lipophilicity.

These examples underscore the context-dependent nature of fluorine's effect on LogP. The electronic properties of the parent molecule play a crucial role in determining the outcome of 3,4-difluoro substitution.

Mechanistic Insights: Unraveling the "Fluorine Effect"

The observed changes in LogP upon 3,4-difluoro substitution can be attributed to a combination of electronic and conformational effects.

Figure 1: Key factors influencing the impact of 3,4-difluoro substitution on lipophilicity.

  • Inductive and Mesomeric Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect (σ-withdrawal) on the aromatic ring, which can decrease the electron density of the ring and any attached functional groups. This can lead to a decrease in polarity and an increase in LogP, as seen with aniline. However, fluorine can also participate in a weaker mesomeric effect (π-donation) through its lone pairs, which can have opposing consequences. The balance of these electronic effects is critical.

  • Molecular Quadrupole Moment: Aromatic rings possess a quadrupole moment, with an electron-rich π-face and an electron-poor periphery. Fluorine substitution can significantly alter this moment. The introduction of electronegative fluorine atoms on the periphery can reduce the negative electrostatic potential of the π-face, potentially leading to weaker interactions with polar water molecules and thus a higher LogP.

  • Conformational Effects: The presence of two adjacent fluorine atoms can influence the preferred conformation of flexible substituents, which can in turn affect the molecule's overall shape and surface area, thereby impacting its partitioning behavior.

Experimental Protocols for LogP Determination

Accurate determination of LogP is essential for reliable structure-activity relationship (SAR) studies. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).

The Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

G A 1. Preparation of Phases B 2. Sample Preparation A->B Saturate n-octanol with water and water with n-octanol C 3. Partitioning B->C Dissolve a known amount of compound in one phase D 4. Phase Separation C->D Shake the mixture vigorously for a set time to reach equilibrium E 5. Concentration Analysis D->E Centrifuge to ensure complete phase separation F 6. LogP Calculation E->F Analyze the concentration of the compound in both phases (e.g., by UV-Vis or HPLC)

Figure 2: Workflow for the Shake-Flask Method of LogP determination.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: Add a known volume of the other phase to the solution from step 2 in a flask. Seal the flask and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: After shaking, allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite and improve the separation.

  • Concentration Analysis: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its LogP.

G cluster_0 Calibration cluster_1 Sample Analysis A 1. Select Reference Compounds B 2. Run HPLC A->B Choose compounds with known LogP values C 3. Generate Calibration Curve B->C Measure retention times (tR) and dead time (t0) D 4. Analyze Test Compound C->D Plot log k' vs. known LogP (k' = (tR - t0) / t0) E 5. Determine LogP D->E Measure retention time of the test compound E->C Calculate log k' and use the calibration curve to find LogP

Figure 3: Workflow for the HPLC-based Method of LogP determination.

Step-by-Step Methodology:

  • Select Reference Compounds: Choose a series of standard compounds with accurately known LogP values that span the expected LogP range of the test compound.

  • Run HPLC: Using a reverse-phase HPLC column (e.g., C18) and an appropriate mobile phase (typically a mixture of an organic solvent like methanol or acetonitrile and water/buffer), inject each reference compound and record its retention time (tR). Also, determine the column's dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Generate Calibration Curve: For each reference compound, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0. Then, plot the logarithm of the capacity factor (log k') against the known LogP values of the reference compounds. A linear regression of this plot provides the calibration curve.

  • Analyze Test Compound: Inject the test compound onto the same HPLC system under the identical conditions used for the reference compounds and measure its retention time.

  • Determine LogP: Calculate the log k' for the test compound and use the equation of the calibration curve to determine its LogP value.

Conclusion: A Strategic Tool for Fine-Tuning Lipophilicity

The 3,4-difluoro substitution pattern offers a sophisticated strategy for modulating the lipophilicity of aromatic compounds in drug discovery. Its impact is not a simple, predictable increase in LogP but rather a nuanced outcome dependent on the electronic nature of the parent molecule. For polar, electron-rich systems like aniline, this substitution can effectively increase lipophilicity. In contrast, for less polar molecules such as toluene, it can lead to a slight decrease. This highlights the importance of considering the overall molecular context when employing fluorination strategies. By understanding the underlying electronic and conformational effects and utilizing robust experimental methods for LogP determination, researchers can harness the power of the 3,4-difluoro motif to fine-tune the physicochemical properties of drug candidates and enhance their potential for clinical success.

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Comparative

A Comparative Crystallographic Guide to 3,4-Difluoropyridine Derivatives for Drug Discovery

For researchers, scientists, and professionals in drug development, the rational design of novel therapeutics hinges on a deep understanding of molecular interactions. The strategic incorporation of fluorine into drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rational design of novel therapeutics hinges on a deep understanding of molecular interactions. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated heterocycles, the 3,4-difluoropyridine scaffold presents a unique substitution pattern with intriguing electronic and conformational effects. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of 3,4-difluoropyridine derivatives and their isomers, offering insights into their solid-state behavior and implications for structure-based drug design.

The Significance of Fluorine in Pyridine Scaffolds

The introduction of fluorine into a pyridine ring can dramatically alter its properties. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its ability to form salt bridges and hydrogen bonds. Furthermore, the C-F bond can participate in non-covalent interactions, such as halogen bonds and dipole-dipole interactions, which play a crucial role in crystal packing and protein-ligand binding.[3][4] Understanding how the specific placement of fluorine atoms, as in the 3,4-difluoro isomer, directs these interactions is key to harnessing its full potential in drug design.

Principles of X-ray Crystallography in Drug Discovery

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of small molecules at atomic resolution.[5][6][7][8] By analyzing the diffraction pattern of X-rays passing through a crystal, we can generate an electron density map and, from that, a precise model of the molecule's structure. This information is invaluable for:

  • Unambiguous structure confirmation: Verifying the chemical identity and stereochemistry of a synthesized compound.

  • Conformational analysis: Determining the preferred three-dimensional shape of a molecule in the solid state.

  • Understanding intermolecular interactions: Visualizing how molecules pack together in a crystal lattice, which provides insights into their physical properties and potential for polymorphism.

  • Structure-based drug design: Providing the precise geometry of a ligand, which is essential for computational modeling and the design of more potent and selective inhibitors.[9]

Comparative Crystallographic Analysis of Difluoropyridine Isomers

A key example is the cardiovascular drug ticagrelor, which features a 3,4-difluorophenyl moiety. The crystal structure of a ticagrelor co-crystal reveals important details about the interactions involving the difluorinated ring.[10]

Table 1: Comparative Crystallographic Data of Fluorinated Aromatic Derivatives

Feature3,4-Difluorophenyl Derivative (in Ticagrelor Co-crystal)[10]3,5-Difluoropyridine Derivative[11][12][13][14]2,6-Difluoropyridine Derivative[15]
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P212121P21/cP21/c
Key Intermolecular Interactions Hydrogen bonds, C-H···F contacts, π-π stackingC-H···F interactions, Halogen bondingC-H···F interactions, C-F···π interactions
Impact of Fluorine Position The adjacent fluorine atoms create a strong dipole, influencing crystal packing through electrostatic interactions. The ortho-fluorine can engage in intramolecular interactions.The symmetric placement of fluorine atoms leads to a more polarized molecule, often resulting in strong dipole-dipole interactions and halogen bonding in the crystal lattice.Fluorine atoms adjacent to the nitrogen atom significantly lower the pKa and can participate in intramolecular hydrogen bonding, influencing the overall conformation.

In-Depth Analysis of Intermolecular Interactions

The substitution pattern of fluorine on the pyridine ring dictates the types and geometries of non-covalent interactions observed in the crystal lattice.

  • Hydrogen Bonds: In the ticagrelor co-crystal, the 3,4-difluorophenyl group is involved in a network of hydrogen bonds, primarily through other functional groups on the molecule. The fluorine atoms themselves are generally weak hydrogen bond acceptors.[10]

  • Halogen Bonding: While not the primary interaction in the ticagrelor structure, halogen bonding (C-X···A, where X is a halogen and A is a Lewis base) is a significant directional interaction in many fluorinated compounds. In 3,5-difluoropyridine derivatives, the polarized fluorine atoms can act as halogen bond donors.

  • π-π Stacking: The electron-withdrawing nature of fluorine atoms can modulate the quadrupole moment of the aromatic ring, influencing its propensity for π-π stacking interactions. In many fluorinated pyridine structures, offset or edge-to-face stacking arrangements are observed.

  • C-H···F and C-F···π Interactions: These weaker interactions are prevalent in the crystal packing of fluorinated organic molecules. The crystal structure of a 2,6-difluoropyridine iridium complex, for instance, showcases a two-dimensional network stabilized by C-H···F and C-F···π interactions.[15]

Experimental Protocol: From Synthesis to Crystal Structure

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following is a generalized workflow for the synthesis and crystallographic analysis of a novel 3,4-difluoropyridine derivative.

Part A: Synthesis of a Representative 3,4-Difluoropyridine Derivative

This protocol describes a hypothetical synthesis to illustrate the process.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde or an alkyl halide) (1.2 eq) in anhydrous THF to the reaction mixture.

  • Workup: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-difluoropyridine derivative.

Part B: Crystallization
  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Crystal Growth: Employ one of the following techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the compound's solution, inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Part C: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.[16]

Visualizing the Workflow

The journey from a synthesized compound to a fully characterized crystal structure can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of Derivative purification Purification (Chromatography) synthesis->purification characterization Initial Characterization (NMR, MS) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening Purity Confirmed crystal_growth Crystal Growth solvent_screening->crystal_growth data_collection Data Collection crystal_growth->data_collection Suitable Crystal structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: Workflow for obtaining the crystal structure of a 3,4-difluoropyridine derivative.

Conclusion

The 3,4-difluoro substitution pattern on a pyridine ring offers a unique set of electronic and steric properties that can be strategically employed in drug design. While direct crystallographic data for the parent heterocycle is scarce, analysis of its derivatives and comparison with other difluoropyridine isomers provide invaluable insights into the resulting molecular geometry and intermolecular interactions. A thorough understanding of the solid-state behavior of these compounds, gained through X-ray crystallography, is essential for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles. This guide serves as a foundational resource for researchers aiming to leverage the distinct characteristics of 3,4-difluoropyridine derivatives in their drug discovery endeavors.

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